molecular formula C21H20N2O5 B6046608 METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE

METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE

Cat. No.: B6046608
M. Wt: 380.4 g/mol
InChI Key: QHDUDRXTJXRQIL-UHFFFAOYSA-N
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Description

METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl group and the amido and benzoate functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying functional groups. Examples are:

  • METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
  • TERT-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE

Uniqueness

METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and amido groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-21(2,3)23-18(25)15-9-8-12(11-16(15)19(23)26)17(24)22-14-7-5-6-13(10-14)20(27)28-4/h5-11H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDUDRXTJXRQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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